molecular formula C4H7BrN4O B2978424 5-bromo-1-(2-methoxyethyl)-1H-1,2,3,4-tetrazole CAS No. 1373247-68-7

5-bromo-1-(2-methoxyethyl)-1H-1,2,3,4-tetrazole

Cat. No.: B2978424
CAS No.: 1373247-68-7
M. Wt: 207.031
InChI Key: LLLJDGJSTBPIGQ-UHFFFAOYSA-N
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Description

5-Bromo-1-(2-methoxyethyl)-1H-1,2,3,4-tetrazole is a heterocyclic compound that contains a tetrazole ring substituted with a bromo group and a methoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-(2-methoxyethyl)-1H-1,2,3,4-tetrazole typically involves the reaction of 5-bromo-1H-tetrazole with 2-methoxyethyl bromide under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(2-methoxyethyl)-1H-1,2,3,4-tetrazole can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromo group can be replaced by other nucleophiles.

    Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The tetrazole ring can be reduced under specific conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide (NaN3) or thiols can be used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Major Products

    Nucleophilic substitution: Formation of substituted tetrazoles.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of reduced tetrazole derivatives.

Scientific Research Applications

5-Bromo-1-(2-methoxyethyl)-1H-1,2,3,4-tetrazole has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as thermal stability or conductivity.

    Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

Mechanism of Action

The mechanism of action of 5-bromo-1-(2-methoxyethyl)-1H-1,2,3,4-tetrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromo and methoxyethyl groups can influence the compound’s binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1H-tetrazole: Lacks the methoxyethyl group, making it less versatile in certain applications.

    1-(2-Methoxyethyl)-1H-tetrazole:

Uniqueness

5-Bromo-1-(2-methoxyethyl)-1H-1,2,3,4-tetrazole is unique due to the presence of both the bromo and methoxyethyl groups, which confer distinct chemical properties and reactivity. This dual substitution allows for a broader range of chemical modifications and applications compared to its simpler analogs.

Properties

IUPAC Name

5-bromo-1-(2-methoxyethyl)tetrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrN4O/c1-10-3-2-9-4(5)6-7-8-9/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLLJDGJSTBPIGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=NN=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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